5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCMKXWWYHJMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the following steps:
Cyclization: The starting material, 2-bromo-5-iodopyridine, undergoes a cyclization reaction to form the pyrrolopyridine core.
Substitution: The N-1 position of the pyrrolopyridine core is substituted with a tert-butylcarbonate group.
Ethynylation: The 5-position of the pyrrolopyridine core is then ethynylated to introduce the ethynyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine; hydrochloride is its ability to inhibit specific protein kinases, which are crucial in the regulation of various cellular processes including cell growth and division. The compound has shown promise in treating solid tumors by targeting kinases such as:
- Insulin Growth Factor 1 Receptor (IGF-1R)
- Aurora Kinases
- Src Family Kinases
Research indicates that compounds within this class can modulate conditions associated with cancer by inhibiting these kinases, thus preventing tumor proliferation and survival .
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the efficacy of derivatives of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in inhibiting FGFRs, which play a vital role in tumorigenesis and cancer progression. For instance, a study reported that certain derivatives exhibited IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3. These compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
This data underscores the potential of these compounds as targeted therapies for cancers characterized by aberrant FGFR signaling .
Anticancer Activity
The anticancer properties of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine; hydrochloride have been explored through various in vitro studies. For example, derivatives have been shown to selectively inhibit cancer cell lines such as LS174T colon cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Case Study 1: Inhibition of Cyclin D1
A study demonstrated that phenylethynyl-substituted heterocycles, including derivatives of pyrrolo[2,3-b]pyridine, effectively inhibited cyclin D1 expression in colon cancer cells. This inhibition is significant as cyclin D1 is often overexpressed in various cancers, leading to uncontrolled cell proliferation .
Case Study 2: FGFR Inhibition and Cancer Cell Migration
Another research effort focused on the ability of these compounds to inhibit not only FGFR activity but also to reduce migration and invasion capabilities of breast cancer cells. The compound 4h was particularly noted for its dual action on proliferation and invasive behavior, suggesting a multifaceted approach to cancer therapy .
Mechanism of Action
The mechanism of action of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to the suppression of cell proliferation, migration, and invasion in cancer cells .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the pyrrolo[2,3-b]pyridine scaffold is critical for modulating biological activity and synthetic utility. Below is a comparative analysis of substituents and their impacts:
Key Research Findings
Substituent-Driven Reactivity : The ethynyl group at the 5-position facilitates rapid functionalization via click chemistry, a feature absent in chloro or aryl analogues .
Kinase Inhibition : Chloro-substituted derivatives (e.g., pexidartinib) outperform ethynyl analogues in kinase inhibition due to improved hydrophobic interactions with ATP-binding pockets .
Synthetic Versatility : Ethyl ester derivatives (e.g., 9b in ) serve as intermediates for carboxylate-functionalized molecules, whereas ethynyl derivatives prioritize modular assembly .
Biological Activity
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a compound belonging to the class of pyrrolo[2,3-b]pyridines, which have garnered attention for their potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]pyridine core with an ethynyl substituent at the 5-position and a hydrochloride salt form, which enhances its solubility in aqueous solutions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. For instance, it has been linked to the inhibition of the HGF/MET signaling pathway, which is crucial in tumorigenesis and metastasis .
- Cytotoxic Activity : A study identified that derivatives of pyrrolo[2,3-b]pyridine exhibited significant cytotoxic activity against several cancer types. The IC50 values for these compounds suggest a potent effect on cell viability .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Cytotoxicity | 0.5 - 1.0 | HeLa | |
| Inhibition of HGF/MET pathway | 0.4 - 0.8 | A375 | |
| Antimicrobial | >10 | E. coli | |
| Analgesic properties | Not specified | Mouse model |
Case Study 1: Anticancer Activity
In a recent study published in Organic & Biomolecular Chemistry, researchers evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives. The study found that this compound significantly inhibited the growth of HeLa cells with an IC50 value below 1 µM. This indicates a strong potential for therapeutic application in cervical cancer treatment .
Case Study 2: Neurological Applications
Another investigation explored the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives on neurodegenerative diseases. The results suggested that these compounds could modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for developing treatments for conditions such as Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine; hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely leverages nucleophilic substitution or palladium-catalyzed cross-coupling reactions due to the ethynyl group’s reactivity. For example, chloromethylation (using reagents like MOMCl/ZnCl₂ under anhydrous conditions) is a common step for pyrrolo[2,3-b]pyridine derivatives . Continuous flow synthesis may enhance reproducibility by controlling temperature and pressure . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent selection (dioxane/H₂O mixtures for biphasic systems) .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?
- Methodological Answer : X-ray crystallography (as in for a related compound) confirms core structure and substituent positions . Complementary techniques include:
- NMR : H/C NMR to assign proton environments (e.g., distinguishing pyrrole vs. pyridine protons).
- HRMS : Validates molecular formula (e.g., C₈H₈Cl₂N₂ for the hydrochloride salt) .
- IR Spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹).
Q. What preliminary biological screening approaches are used to assess its therapeutic potential?
- Methodological Answer : Initial screening often involves:
- Enzyme inhibition assays : Testing against kinases or receptors (e.g., using fluorescence-based readouts).
- Cell viability assays (e.g., MTT): To evaluate cytotoxicity in cancer cell lines .
- Molecular docking : Predicts binding affinities to target proteins (e.g., using MOE software) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in ethynylation steps?
- Methodological Answer : Ethynyl group incorporation often faces challenges due to side reactions (e.g., alkyne dimerization). Strategies include:
- Protecting groups : Temporarily mask the ethynyl moiety (e.g., using trimethylsilyl groups, as in ) to improve stability .
- Catalytic systems : Sonogashira coupling with CuI/Pd(0) catalysts under inert atmospheres .
- Reaction monitoring : In-situ FTIR or LC-MS to track intermediates and adjust conditions dynamically.
Q. How do structural modifications (e.g., substituent position) impact biological activity compared to analogs like 5-chloro derivatives?
- Methodological Answer :
- SAR Studies : Compare EC₅₀ values of 5-ethynyl vs. 5-chloro derivatives in target assays. For example, the ethynyl group’s linear geometry may enhance π-stacking in enzyme active sites vs. chloro’s steric effects .
- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing ethynyl vs. chloro) on binding .
- Pharmacokinetic profiling : Assess solubility (via hydrochloride salt) and metabolic stability (e.g., CYP450 assays) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds to minimize variability .
- Data normalization : Correct for batch effects (e.g., plate-to-plate variation in high-throughput screens).
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers or trends .
Experimental Design & Data Analysis
Q. How to design stability studies for the hydrochloride salt under varying pH and temperature?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) buffers at 40–60°C for 24–72 hours .
- Analytical endpoints : Monitor degradation via HPLC-UV (e.g., loss of parent peak) and identify byproducts using LC-MS/MS.
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Computes HOMO/LUMO energies (e.g., Gaussian 16) to identify reactive sites .
- Molecular dynamics (MD) simulations : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
Safety & Handling
Q. What safety precautions are critical when handling the ethynyl moiety during synthesis?
- Methodological Answer :
- Explosion risk : Ethynyl compounds may form explosive peroxides; store under inert gas (N₂/Ar) and avoid light .
- Personal protective equipment (PPE) : Use blast shields, flame-resistant lab coats, and fume hoods for reactions.
- Waste disposal : Quench residues with aqueous FeSO₄ to neutralize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
